Chromopyrazol
Description
Such compounds are often explored for applications in catalysis, materials science, and pharmaceuticals due to their tunable electronic properties and coordination capabilities .
Properties
CAS No. |
1433-81-4 |
|---|---|
Molecular Formula |
C28H32N4O2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H32N4O2/c1-20-26(27(33)32(31(20)6)25-10-8-7-9-11-25)28(34,21-12-16-23(17-13-21)29(2)3)22-14-18-24(19-15-22)30(4)5/h7-19,34H,1-6H3 |
InChI Key |
ZXGDQOJRQLRPQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)(C4=CC=C(C=C4)N(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on Chromopyrazol and structurally or functionally related compounds, including pyrazole derivatives, triazole-pyrazole hybrids, and chromate-containing composites.
Structural and Functional Comparison
Stability and Reactivity
- This compound : Chromate groups likely enhance thermal stability (decomposition >300°C) and redox activity .
- Triazole-Pyrazole Hybrids : Stable under physiological conditions (t₁/₂: 12–24 hrs) due to aromatic stacking .
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Critical Insights and Limitations
- This compound’s Advantage: Potential dual functionality as a catalyst and antimicrobial agent due to chromate’s redox activity .
- Triazole-Pyrazole Hybrids : Superior bioactivity but face synthesis complexity (e.g., multi-step click reactions) .
- Evidence Gaps : Direct data on this compound’s pharmacokinetics and toxicity are absent; further studies are needed to validate hypotheses.
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